molecular formula C17H15ClFN3O2S B14903532 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No.: B14903532
M. Wt: 379.8 g/mol
InChI Key: UDIVZTOVILCCTQ-UHFFFAOYSA-N
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Description

1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrol structure substituted with a chloropyridinyl sulfonyl group and a fluorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves multiple steps, including the formation of the pyrrol ring, the introduction of the chloropyridinyl sulfonyl group, and the attachment of the fluorophenyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other pyrrol derivatives or molecules with chloropyridinyl or fluorophenyl groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H15ClFN3O2S

Molecular Weight

379.8 g/mol

IUPAC Name

1-[1-(5-chloropyridin-3-yl)sulfonyl-5-(2-fluorophenyl)pyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C17H15ClFN3O2S/c1-20-8-12-6-17(15-4-2-3-5-16(15)19)22(11-12)25(23,24)14-7-13(18)9-21-10-14/h2-7,9-11,20H,8H2,1H3

InChI Key

UDIVZTOVILCCTQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC(=CN=C3)Cl

Origin of Product

United States

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